molecular formula C7H4Cl3NO B13936443 2,4,6-Trichloro-benzaldehyde-oxime

2,4,6-Trichloro-benzaldehyde-oxime

Cat. No.: B13936443
M. Wt: 224.5 g/mol
InChI Key: FCBBNUOWHZWGFM-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-benzaldehyde-oxime is an organic compound with the molecular formula C7H4Cl3NO It is a derivative of benzaldehyde where three chlorine atoms are substituted at the 2, 4, and 6 positions, and an oxime group is attached to the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichloro-benzaldehyde-oxime can be synthesized through the reaction of 2,4,6-trichloro-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-benzaldehyde-oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2,4,6-trichloro-benzonitrile.

    Reduction: Formation of 2,4,6-trichloro-benzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2,4,6-Trichloro-benzaldehyde-oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-benzaldehyde-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-benzaldehyde: Lacks the oxime group but shares the trichloro substitution pattern.

    2,4,6-Trichloro-benzonitrile: Contains a nitrile group instead of an oxime group.

    2,4,6-Trichloro-benzylamine: Contains an amine group instead of an oxime group.

Uniqueness

2,4,6-Trichloro-benzaldehyde-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of trichloro substitution and the oxime group makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H4Cl3NO/c8-4-1-6(9)5(3-11-12)7(10)2-4/h1-3,12H

InChI Key

FCBBNUOWHZWGFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=NO)Cl)Cl

Origin of Product

United States

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